molecular formula C21H18N3O3+ B13688171 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium

1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium

Cat. No.: B13688171
M. Wt: 360.4 g/mol
InChI Key: XJRCJIDCFDOMNF-UHFFFAOYSA-O
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Description

1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide group, a pyridinium ion, and a carbamoyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzamide with 2-bromoacetophenone to form an intermediate, which is then reacted with nicotinamide in the presence of a suitable base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridinium moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with proteins, while the pyridinium ion can interact with nucleic acids or other charged biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H18N3O3+

Molecular Weight

360.4 g/mol

IUPAC Name

1-[2-(4-benzamidophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C21H17N3O3/c22-20(26)17-7-4-12-24(13-17)14-19(25)15-8-10-18(11-9-15)23-21(27)16-5-2-1-3-6-16/h1-13H,14H2,(H2-,22,23,25,26,27)/p+1

InChI Key

XJRCJIDCFDOMNF-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C[N+]3=CC=CC(=C3)C(=O)N

Origin of Product

United States

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